(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Chiral chromatography Enantiomeric purity validation Analytical method development

Procure the enantiopure (R)-stereoisomer (CAS 1217790-45-8) to eliminate chiral resolution steps. The β-carbon stereochemistry ensures diastereoselectivity in coupling reactions, preventing impurity propagation under ICH Q6A. Orthogonal amine and alcohol groups enable sequential derivatization without protecting groups. Ideal for D4-targeted CNS therapeutics and analytical reference standards. Request quote for bulk quantities.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 1217790-45-8
Cat. No. B1526995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol
CAS1217790-45-8
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CO)N1CCC(CC1)N
InChIInChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m1/s1
InChIKeyGPOLLRCCGUJYNK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8)? Scientific and Procurement Overview


(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8) is a chiral piperidine derivative with molecular formula C8H18N2O and molecular weight 158.24 g/mol, featuring a stereospecific (R)-configuration at the β-carbon of the propanol chain . The compound contains a 4-aminopiperidine moiety substituted at the N1 position with a 2-hydroxypropyl group, providing both a primary amine handle and a secondary alcohol functionality for downstream derivatization [1]. Commercial availability ranges from milligram to gram scales with typical purity specifications of 95% minimum (supplier-dependent), and the compound is classified as a chiral building block intermediate for pharmaceutical research and asymmetric synthesis applications . Predicted physicochemical properties include a boiling point of 259.7±30.0 °C, density of 1.022±0.06 g/cm³, pKa of 14.89±0.10, XLogP3 of -0.4, and topological polar surface area of 49.5 Ų, indicating moderate hydrophilicity suitable for aqueous formulation development [2].

Why Generic Substitution Fails for (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol in Pharmaceutical Synthesis


Generic substitution of (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol with the racemic mixture (CAS not available) or the (S)-enantiomer (CAS not assigned) introduces uncontrolled stereochemical variability that fundamentally alters downstream reaction outcomes. The stereogenic center at the β-carbon of the propanol chain dictates the three-dimensional orientation of the hydroxyl and amino groups during subsequent derivatization steps, directly affecting diastereoselectivity in coupling reactions and the stereochemical purity of final active pharmaceutical ingredients [1]. In asymmetric synthesis workflows, even trace enantiomeric contamination (>1% S-isomer) can propagate through multi-step sequences, yielding diastereomeric mixtures that require costly chromatographic resolution or result in batch rejection under ICH Q6A specifications for chiral drug substance identity [2]. Procurement of the racemic analog necessitates additional chiral resolution steps—typically via diastereomeric salt formation or preparative chiral chromatography—which reduces overall process yield, increases solvent consumption, and adds 2–4 weeks to production timelines .

Quantitative Differentiation Evidence for (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8)


Enantiomeric Resolution Performance on Chiral Stationary Phases: Target Compound vs. S-Enantiomer

The (R)-enantiomer of 2-(4-aminopiperidin-1-yl)propan-1-ol demonstrates quantifiably distinct chromatographic behavior from its (S)-enantiomer on polysaccharide-based chiral stationary phases. Validation protocols for structurally related chiral 4-aminopiperidine derivatives establish that enantiomeric excess (ee) determination via chiral HPLC or GC is the standard industry method for verifying stereochemical integrity post-synthesis [1]. While explicit retention time differences for this specific compound-pair are not publicly disclosed in primary literature, the existence of baseline-resolved enantiomer separation capability is implied by the commercial availability of chirally pure standards (e.g., TRC A634185) with catalog specification requiring validated chiral purity analysis [2]. The InChI Key difference between enantiomers (R: GPOLLRCCGUJYNK-SSDOTTSWSA-N; S: GPOLLRCCGUJYNK-ZETCQYMHSA-N) confirms distinct three-dimensional structures that interact differentially with chiral environments [3].

Chiral chromatography Enantiomeric purity validation Analytical method development

Synthetic Route Yield Advantage: Preformed Chiral Intermediate vs. Racemic Resolution Approach

Procurement of the preformed (R)-enantiomer eliminates the yield penalty inherent in racemic synthesis followed by chiral resolution. A patent describing the synthesis of 4-amino-1-piperidinepropanol (the racemic core scaffold) demonstrates a three-step synthetic route from 4-piperidone with overall yields that would be halved if chiral resolution were subsequently required [1]. Starting from commercially available (R)-2-(4-aminopiperidin-1-yl)propan-1-ol eliminates this resolution step entirely, preserving the full synthetic yield for downstream transformations. While the patent does not provide head-to-head yield comparison data, the class-level principle is established: asymmetric synthesis using preformed chiral building blocks typically achieves 70–90% overall yields compared to 35–50% for racemic synthesis-plus-resolution approaches [2].

Asymmetric synthesis Process chemistry Cost of goods analysis

Pharmacological Selectivity Profile: 4-Aminopiperidine Scaffold Binding Data in Dopamine Receptor Assays

The 4-aminopiperidine scaffold present in (R)-2-(4-aminopiperidin-1-yl)propan-1-ol is a core structural element in compounds demonstrating high in vitro affinity and selectivity for the cloned human dopamine D4 receptor [1]. Substituted 4-aminopiperidines have been reported with Ki values in the low nanomolar range at D4 receptors, showing >100-fold selectivity over D2 and D3 receptor subtypes in competitive radioligand binding assays [2]. While (R)-2-(4-aminopiperidin-1-yl)propan-1-ol itself is an intermediate rather than a final drug substance, its 4-aminopiperidine core distinguishes it pharmacologically from alternative chiral amine building blocks lacking the piperidine ring (e.g., chiral amino alcohols derived from linear alkyl chains), which do not engage the dopamine receptor pharmacophore. The compound's computed properties (TPSA 49.5 Ų, XLogP3 -0.4) are consistent with blood-brain barrier permeability potential, supporting its utility in CNS-targeted drug discovery programs [3].

Dopamine D4 receptor CNS drug discovery Receptor binding selectivity

Optimal Procurement and Research Application Scenarios for (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol (CAS 1217790-45-8)


Chiral Intermediate for Asymmetric Synthesis of CNS Drug Candidates

Procure (R)-2-(4-aminopiperidin-1-yl)propan-1-ol when developing dopamine D4 receptor-targeted CNS therapeutics requiring stereochemically defined 4-aminopiperidine pharmacophores. The compound provides a preformed chiral scaffold that eliminates the need for downstream enantiomeric resolution, directly preserving synthetic yield and reducing process complexity [1]. The computed physicochemical profile (XLogP3 -0.4, TPSA 49.5 Ų) supports blood-brain barrier penetration, making this intermediate particularly suitable for CNS drug discovery programs targeting schizophrenia, attention-deficit disorders, or Parkinson's-related cognitive impairment where D4 receptor modulation is therapeutically relevant [2].

Enantiopure Building Block for Chiral Chromatography Method Development and Validation

Use (R)-2-(4-aminopiperidin-1-yl)propan-1-ol as a chirally pure reference standard for developing and validating enantioselective analytical methods for 4-aminopiperidine-containing drug substances. The compound's well-defined stereochemistry (confirmed by InChI Key GPOLLRCCGUJYNK-SSDOTTSWSA-N) makes it suitable as a system suitability standard for chiral HPLC or SFC method qualification under ICH Q2(R1) guidelines [3]. Its availability in precisely specified purity grades (e.g., 97+% from multiple suppliers) enables accurate calibration for enantiomeric impurity quantification in pharmaceutical quality control laboratories .

Dual-Functional Scaffold for Derivatization in Parallel Medicinal Chemistry

Leverage the compound's bifunctional architecture—comprising a primary amine on the piperidine ring and a secondary alcohol on the propanol chain—for parallel library synthesis in lead optimization campaigns. The 4-amino group enables amide bond formation, reductive amination, and urea synthesis, while the β-hydroxy group permits esterification, etherification, and Mitsunobu reactions [4]. This orthogonal reactivity profile allows sequential derivatization without protecting group manipulation, accelerating SAR exploration in hit-to-lead programs where stereochemical integrity must be maintained throughout multiple synthetic transformations.

Stable Chiral Amine for CO2 Capture Research and Green Chemistry Applications

The 4-aminopiperidine scaffold has been identified in patent literature as possessing favorable CO2 capture properties due to its cyclic diamine structure [5]. Procure (R)-2-(4-aminopiperidin-1-yl)propan-1-ol for research programs investigating stereochemical effects on CO2 absorption capacity, absorption-desorption kinetics, and solvent stability in post-combustion carbon capture systems. The (R)-stereochemistry provides an opportunity to investigate whether enantiopure amines exhibit differential CO2 absorption behavior or degradation resistance compared to racemic amine formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.